molecular formula C26H23N3O8S B2779523 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate CAS No. 851093-46-4

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B2779523
CAS No.: 851093-46-4
M. Wt: 537.54
InChI Key: SVBFQOHTKZNPDS-UHFFFAOYSA-N
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Description

The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate features a pyrazole core substituted with a nitrobenzenesulfonyl group at position 4, a phenyl group at position 1, and a 3,4-dimethoxyphenyl acetate ester at position 4. Its structure has likely been resolved using crystallographic tools such as SHELXL for refinement and visualized via ORTEP for molecular geometry representation . The nitrobenzenesulfonyl moiety is a strong electron-withdrawing group, while the dimethoxyphenyl acetate contributes electron-donating methoxy substituents, influencing the compound’s electronic profile and solubility.

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O8S/c1-17-25(38(33,34)21-12-10-20(11-13-21)29(31)32)26(28(27-17)19-7-5-4-6-8-19)37-24(30)16-18-9-14-22(35-2)23(15-18)36-3/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBFQOHTKZNPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for hydrolysis and substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester group yields the carboxylic acid.

Scientific Research Applications

Antiproliferative Activity

One of the most promising applications of this compound is its potential as an antiproliferative agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cells, including breast (MCF-7) and lung cancer cells, by inducing apoptosis and cell cycle arrest .

Case Study:
A study on related pyrazole derivatives demonstrated that certain modifications led to enhanced antiproliferative activity against MCF-7 cells, with IC50 values indicating effective inhibition at low concentrations . This suggests that the compound's structural features may be optimized for greater efficacy.

Synthesis Techniques

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of the nitrobenzenesulfonyl group is crucial for enhancing biological activity and solubility.

General Synthesis Steps:

  • Preparation of Pyrazole Core : Synthesize the pyrazole core using standard methods involving hydrazine derivatives.
  • Functional Group Modification : Introduce the nitrobenzenesulfonyl group through electrophilic substitution reactions.
  • Acetate Formation : Finally, couple with 2-(3,4-dimethoxyphenyl)acetic acid to form the acetate derivative.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Table 1. Structural Comparison with Analogues

Compound ID R Group (Position 4) Ester Group Key Differences Reference
Target 4-nitrobenzenesulfonyl 2-(3,4-dimethoxyphenyl)acetate Nitro + sulfonyl; dimethoxy
E5 Compound 4-nitrobenzenesulfonate Sulfonate (SO₃⁻) vs. sulfonyl (SO₂); no ester
E6 4-methylphenylsulfanyl 2-methoxyacetate Sulfanyl (S–) vs. sulfonyl; methoxy substituent
E8 4-methylphenylsulfanyl 2,6-difluorobenzoate Fluorine (electron-withdrawing) vs. dimethoxy
E9 2-nitrophenylsulfanyl 2-(3-methylphenyl)acetate Nitro on adjacent phenyl; tert-butyl group
  • Nitrobenzenesulfonyl vs. Sulfonate/Sulfanyl : The target’s sulfonyl group (SO₂) is more polar and electron-withdrawing than sulfonate (SO₃⁻ in E5) or sulfanyl (S– in E6, E8, E9), enhancing electrophilic deactivation of the pyrazole ring.
  • Ester Groups : The dimethoxyphenyl acetate in the target provides dual electron-donating methoxy groups, increasing hydrophilicity compared to E6’s smaller methoxyacetate or E8’s lipophilic difluorobenzoate.

Electronic and Reactivity Effects

Molecular Geometry and Packing

Crystallographic data from suggests that sulfonate-containing pyrazoles (e.g., E5) exhibit planar aromatic systems with torsional angles influenced by substituent bulk . The target’s sulfonyl and dimethoxyphenyl groups may introduce steric hindrance, affecting crystal packing and solubility.

Biological Activity

The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate is a derivative of pyrazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC27H25N3O8S
Molecular Weight551.57 g/mol
LogP4.0058
Polar Surface Area111.853 Å
Hydrogen Bond Acceptors14

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. The sulfonamide group and pyrazole ring are crucial for its inhibitory effects on protein kinases, which play a significant role in regulating cell proliferation and apoptosis.

  • Inhibition of Protein Kinases : The compound exhibits inhibitory activity against specific kinases, which are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
  • Antioxidant Properties : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antiproliferative Effects

Recent studies have demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.

Case Studies

  • Study on MCF-7 Cells : In vitro studies indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 13.3 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death through intrinsic pathways.
  • Prostate Cancer Models : Another study evaluated the compound's efficacy in xenograft models of prostate cancer, where it demonstrated significant tumor growth inhibition compared to control groups. The mechanism was linked to downregulation of key survival signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Pyrazole Core : Essential for binding to target proteins.
  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Dimethoxyphenyl Acetate Moiety : Contributes to the overall lipophilicity and potential interaction with cellular membranes.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step protocols, starting with the condensation of substituted pyrazole precursors with sulfonyl and acetoxy groups. For example, outlines a multi-step synthesis for structurally analogous pyrazoline derivatives, emphasizing the use of nitrobenzenesulfonyl and dimethoxyphenyl moieties. Purification methods such as column chromatography (silica gel, eluent gradients) and recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity. Reaction intermediates should be validated via TLC and NMR to minimize side products .

Q. Which analytical techniques are essential for structural characterization?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm substituent positions and regioselectivity.
  • X-ray crystallography (as in ) for resolving stereochemical ambiguities and verifying sulfonyl/acetate group orientations.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
  • FT-IR spectroscopy to identify functional groups like nitro (1520–1340 cm⁻¹) and sulfonyl (1360–1160 cm⁻¹) .

Q. How can researchers assess its preliminary biological activity?

Initial screening should focus on in vitro assays (e.g., antimicrobial, enzyme inhibition) using structurally related compounds as benchmarks. For example, evaluates antibacterial activity via agar diffusion and MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains. Dose-response curves and cytotoxicity assays (e.g., MTT on mammalian cells) are recommended to establish selectivity indices .

Advanced Research Questions

Q. What computational strategies can elucidate its reaction mechanism and regioselectivity?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates during sulfonation or esterification steps. highlights the ICReDD approach, which integrates computational reaction path searches with experimental validation to identify energetically favorable pathways. Solvent effects and steric hindrance from the 3,4-dimethoxyphenyl group should be modeled using implicit solvation (e.g., SMD) .

Q. How can researchers optimize reaction conditions to improve yield and scalability?

Apply statistical Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). recommends factorial designs (e.g., Box-Behnken) to identify interactions between parameters. For instance, optimizing the nitrobenzenesulfonyl chloride coupling step may require balancing reaction time (4–8 hrs) and temperature (60–80°C) to avoid hydrolysis byproducts .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Solutions include:

  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
  • Metabolite profiling (LC-MS/MS) to rule out degradation artifacts.
  • Structural analogs (’s pyrazoline derivatives) to isolate pharmacophore contributions .

Q. How can solubility and formulation challenges be mitigated for in vivo studies?

Use co-solvent systems (PEG-400, Cremophor EL) or nanoparticle encapsulation (PLGA-based). ’s DoE methods can optimize co-solvent ratios for maximal solubility without precipitation. Stability in biological matrices should be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What advanced techniques evaluate its stability under physiological conditions?

Conduct forced degradation studies (acid/base, oxidative, photolytic stress) followed by UPLC-PDA analysis to identify degradation pathways. For hydrolytic stability, simulate gastric/intestinal fluids (pH 1.2–6.8) and monitor ester bond cleavage via NMR. ’s crystallographic data can guide structural modifications to enhance stability .

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